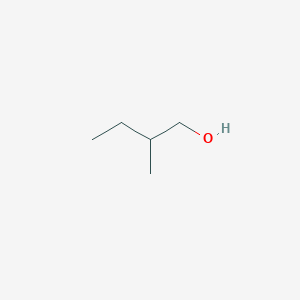

2-Metil-1-butanol

Descripción general

Descripción

5)H({12})O. It is one of several isomers of amyl alcohol and appears as a colorless liquid. This compound occurs naturally in trace amounts and has attracted attention as a potential biofuel due to its hydrophobic and branched structure .

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Fermentation and Biofuel Production

2-Methyl-1-butanol is increasingly being explored as a biofuel due to its favorable combustion properties compared to traditional fuels. Research has demonstrated the potential for producing 2-methyl-1-butanol through fermentation processes using engineered microorganisms. For instance, a study reported enhancing the production of 2-methyl-1-butanol in Corynebacterium crenatum through optimized fermentation conditions, achieving a maximum yield of 4.87 g/L under specific pH and temperature settings .

Table 1: Optimal Fermentation Conditions for 2-Methyl-1-Butanol Production

| Parameter | Optimal Value |

|---|---|

| pH | 6.5 |

| IPTG Concentration | 1.2 mM |

| Fermentation Temperature | 32 °C |

| Fermentation Time | 96 hours |

Environmental Applications

2.1. Biopesticide Use

The compound has been registered as a biopesticide for use as an attractant in traps targeting hornets and wasps, particularly yellowjackets. It operates through a non-toxic mode of action that physically traps these pests without harmful effects on non-target organisms . Its application is primarily residential, with strict guidelines to prevent contamination of food sources.

Table 2: Characteristics of Biopesticide Application

| Feature | Description |

|---|---|

| Target Pests | Hornets, Wasps (Yellowjackets) |

| Application Method | Traps |

| Use Sites | Residential areas |

| Environmental Impact | Minimal; non-toxic to mammals and non-target species |

Industrial Applications

3.1. Solvent Properties

In industrial settings, 2-methyl-1-butanol is utilized as a solvent in paints and coatings due to its ability to dissolve a wide range of substances while providing low toxicity . Its solvent properties are particularly beneficial in formulations where high evaporation rates are undesirable.

Chemical Synthesis

4.1. Precursor for Chiral Liquid Crystals

2-Methyl-1-butanol serves as a precursor in the synthesis of chiral liquid crystals, which are essential for various electronic applications such as displays and sensors . This application highlights its significance in the field of materials science.

Case Studies

5.1. Enhanced Production Techniques

A notable case study involved optimizing the biosynthetic pathways in Escherichia coli to increase yields of higher alcohols, including 2-methyl-1-butanol. The research focused on utilizing natural amino acid biosynthetic pathways, demonstrating significant advancements in microbial production techniques that could be scaled for industrial use .

5.2. Environmental Safety Assessments

Environmental assessments have shown that when used according to guidelines, 2-methyl-1-butanol poses no significant risk to human health or the environment. Studies indicate that it does not accumulate in ecosystems and has minimal toxicity to non-target organisms, making it a suitable candidate for sustainable agricultural practices .

Mecanismo De Acción

Target of Action

2-Methyl-1-butanol, also known as active amyl alcohol, is an organic compound that primarily targets hornets and wasps, particularly yellowjackets . It acts as an attractant for these insects in traps . This compound is also used as a solvent in paints and oils and as a flavorant in many processed foods .

Mode of Action

The mode of action of 2-Methyl-1-butanol is non-toxic. It works by attracting targeted pests, leading to their physical entrapment . This biochemical active ingredient is considered a biochemical pesticide due to its non-toxic mode of action .

Biochemical Pathways

2-Methyl-1-butanol is produced from glucose by genetically modified E. coli . The compound 2-Keto-3-methylvalerate, a precursor to threonine, is converted to the target alcohol by the sequential action of 2-keto acid decarboxylase and dehydrogenase . This process is part of the isoleucine biosynthetic pathway .

Pharmacokinetics

Information on the pharmacokinetics of 2-Methyl-1-butanol is limited. It’s known that this compound is a colorless liquid with a molar mass of 88148 g/mol . It has a boiling point of 127.5 °C and a melting point of -117.2 °C . Its solubility in water is 31 g/L .

Result of Action

The primary result of the action of 2-Methyl-1-butanol is the attraction and subsequent physical entrapment of targeted pests, such as hornets and wasps . This makes it an effective component in traps for these insects .

Análisis Bioquímico

Biochemical Properties

2-Methyl-1-butanol is involved in various biochemical reactions. It has been produced from glucose by genetically modified E. coli . The precursor to threonine, 2-Keto-3-methylvalerate, is converted to 2-Methyl-1-butanol by the sequential action of 2-keto acid decarboxylase and dehydrogenase . This suggests that 2-Methyl-1-butanol interacts with these enzymes during its biosynthesis.

Cellular Effects

coli, suggesting that it can influence bacterial cell function

Molecular Mechanism

The molecular mechanism of 2-Methyl-1-butanol involves its conversion from 2-Keto-3-methylvalerate. This process involves the action of 2-keto acid decarboxylase, which removes a carboxyl group, and dehydrogenase, which reduces the molecule . These interactions suggest that 2-Methyl-1-butanol may bind to these enzymes and potentially influence their activity.

Metabolic Pathways

2-Methyl-1-butanol is involved in the metabolic pathway leading to the production of threonine, an essential amino acid . The compound 2-Keto-3-methylvalerate serves as a precursor in this pathway . The enzymes 2-keto acid decarboxylase and dehydrogenase play crucial roles in this metabolic pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-1-butanol can be synthesized through various methods:

From Glucose: Genetically modified Escherichia coli can convert glucose to 2-methyl-1-butanol.

From Fusel Oil: This compound can be derived from fusel oil, which is a byproduct of grain fermentation.

Halogenation of Pentane: Halogenation of pentane followed by hydrolysis can also yield 2-methyl-1-butanol.

Industrial Production Methods: Industrial production of 2-methyl-1-butanol often involves the oxo process due to its efficiency and scalability. The process includes the hydroformylation of alkenes to produce aldehydes, which are then hydrogenated to form alcohols .

Análisis De Reacciones Químicas

2-Methyl-1-butanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylbutanal or further to 2-methylbutanoic acid.

Reduction: Reduction of 2-methyl-1-butanol can yield hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Hydrochloric acid.

Major Products Formed:

Oxidation: 2-Methylbutanal, 2-Methylbutanoic acid.

Reduction: Hydrocarbons.

Substitution: Alkyl halides.

Comparación Con Compuestos Similares

- 2-Methyl-2-butanol

- Isoamyl Alcohol (3-Methyl-1-butanol)

- 1-Butanol

Actividad Biológica

2-Methyl-1-butanol (2MB), a branched-chain primary alcohol, has garnered attention due to its diverse biological activities and potential applications in various fields, including biochemistry, toxicology, and agriculture. This article explores the biological activity of 2MB, focusing on its effects on living organisms, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of 2MB can be categorized into several key areas:

-

Toxicity and Cytotoxicity :

- Studies have demonstrated that 2MB exhibits cytotoxic effects on various plant species, particularly rice seedlings. Exposure to 2MB has been shown to inhibit germination and growth, indicating its potential as a phytotoxic agent .

- The compound induces oxidative stress in plants by increasing reactive oxygen species (ROS) production, leading to cellular damage .

- Microbial Interactions :

- Metabolic Pathways :

- Potential as a Biofuel :

Oxidative Stress Induction

The cytotoxic effects of 2MB are primarily attributed to its ability to induce oxidative stress in plant cells. When rice seedlings were treated with 2MB, there was a significant increase in ROS levels, which led to:

- Enhanced activity of antioxidant enzymes such as catalase (CAT) and peroxidase (POD).

- Increased levels of reduced glutathione (GSH), indicating an adaptive response to oxidative stress .

The following table summarizes the effects of 2MB on rice seedlings:

| Parameter | Control | 2-Methyl-1-butanol Treatment |

|---|---|---|

| Germination Percentage (%) | 90 | 45 |

| Shoot Length (cm) | 10 | 5 |

| Root Length (cm) | 8 | 4 |

| ROS Production (µmol/g FW) | 0 | Increased |

| CAT Activity (U/g FW) | Baseline | Increased |

Case Studies

-

Plant Growth Inhibition :

A study conducted on rice seedlings revealed that exposure to both 2MB and its isomer, 3-methyl-1-butanol (3MB), resulted in significant inhibition of growth parameters such as shoot and root elongation. The study highlighted that while both compounds affected plant growth negatively, the impact was more pronounced with 3MB . -

Microbial Volatile Organic Compounds :

In an investigation focusing on indoor air quality, the presence of microbial VOCs including 2MB was correlated with adverse health effects in humans. The study emphasized the need for monitoring these compounds due to their potential toxicity when accumulated indoors .

Propiedades

IUPAC Name |

2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQEDXDYOZYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027069 | |

| Record name | 2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones | |

| Record name | 1-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Methyl-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c. | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820 | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.0 (Air=1), Relative vapor density (air = 1): 3 | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42 | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

137-32-6, 34713-94-5, 1565-80-6 | |

| Record name | 2-Methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VTJ239ASU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Methyl-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

FREEZING POINT: LESS THAN -70 °C | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Methyl-1-butanol primarily used for?

A1: While 2-Methyl-1-butanol (2M1B) possesses some potential as a biofuel [], it is primarily recognized for its contribution to the aroma and flavor profiles of various food products and alcoholic beverages. It exhibits a distinct fruit-like flavor, making it a valuable ingredient in the food and cosmetic industries [].

Q2: How is 2-Methyl-1-butanol produced biologically?

A2: 2-Methyl-1-butanol is a higher alcohol (fusel alcohol) naturally produced during fermentation processes by microorganisms like yeast. Specifically, it is derived from the amino acid isoleucine []. Genetic modifications, such as the introduction of feedback inhibition-insensitive threonine deaminase, can significantly enhance the production of 2M1B in yeast [].

Q3: What are the key aroma components in apples, and how does 2-Methyl-1-butanol contribute?

A3: 2-Methyl-1-butanol and its acetate ester are prominent aroma components in various apple cultivars, including Delicious and Nagafu No. 2 []. Notably, the peel of these apples contains a higher concentration of aroma components compared to the pulp [].

Q4: How does the yeast strain impact the production of 2-Methyl-1-butanol in ice wine?

A4: Different active dry yeast strains, such as K1, R2, DV10, and R-HST, used in the production of ice wine, significantly influence the final concentration of 2-Methyl-1-butanol []. Each strain contributes to a unique aroma profile in the finished product [].

Q5: Can 2-Methyl-1-butanol be enantiomerically resolved, and what are the implications?

A5: Yes, both enzymatic and chemical methods can be employed to resolve the enantiomers of 2-Methyl-1-butanol. Immobilized thermophilic esterase APE1547 demonstrates promising catalytic activity and enantioselectivity in the transesterification of (R,S)-2-methyl-1-butanol, yielding (S)-2-methyl-1-butanol []. This enantiomerically pure form is a valuable precursor for synthesizing chiral liquid crystals []. Candida cylindracea lipase is another enzyme capable of resolving racemic 2-methyl-1-butanol in non-aqueous organic media, achieving high optical purity [].

Q6: How does the choice of aging chips impact the flavor profile of black garlic wine, particularly regarding 2-Methyl-1-butanol?

A6: The type of aging chips used in the production of black garlic wine significantly influences its flavor profile. For instance, using American oak chips leads to a higher concentration of fruity esters like n-propylacetate, butanoic acid, and octanoic acid. Conversely, wines aged with French oak chips exhibit a higher acetic acid content []. Interestingly, the compound allyl methyl sulfide, originating from black garlic, was exclusively detected in wines aged with American oak chips [].

Q7: What is the molecular formula and molecular weight of 2-Methyl-1-butanol?

A7: The molecular formula of 2-Methyl-1-butanol is C5H12O, and its molecular weight is 88.15 g/mol.

Q8: How can the enantiomeric composition of 2-Methyl-1-butanol be determined?

A8: 1H-NMR spectrometry, utilizing L-valine as a derivatizing agent, allows for the determination of the absolute configurations and enantiomeric composition of 2-Methyl-1-butanol []. This method analyzes the chemical shift differences between diastereomeric esters formed by reacting 2-Methyl-1-butanol with L-valine [].

Q9: What are the solubility characteristics of 2-Methyl-1-butanol?

A9: Research on the solubility of various compounds in binary solvent mixtures containing 2-Methyl-1-butanol provides valuable insights [, ]. The Abraham model, derived from experimental solubility data, effectively predicts the transfer of solutes into 2-Methyl-1-butanol from both water and the gas phase [].

Q10: How does the structure of 2-Methyl-1-butanol relate to its physicochemical properties?

A10: Numerous studies investigate the physicochemical properties of binary and ternary mixtures containing 2-Methyl-1-butanol, revealing valuable information about its behavior in solution. These studies analyze parameters such as density, viscosity, vapor-liquid equilibria, excess molar volume, and excess enthalpy, providing insights into the molecular interactions and non-ideality of these mixtures [, , , , , , , , , , , , , , , ].

Q11: Are there any computational studies on 2-Methyl-1-butanol and its reactions?

A11: Yes, theoretical studies employing computational chemistry methods, such as QCISD(T)/CBS//M062x/cc-pVTZ and CBS-QB3, have investigated the isomerization and decomposition reactions of 2-Methyl-1-butanol radicals. These studies contribute to a better understanding of the combustion process of 2M1B [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.